4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one 4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 636991-74-7
VCID: VC5297837
InChI: InChI=1S/C24H22N2O5/c1-15(2)31-18-9-7-17(8-10-18)21-20(22(27)19-6-4-12-30-19)23(28)24(29)26(21)14-16-5-3-11-25-13-16/h3-13,15,21,28H,14H2,1-2H3
SMILES: CC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4
Molecular Formula: C24H22N2O5
Molecular Weight: 418.449

4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

CAS No.: 636991-74-7

Cat. No.: VC5297837

Molecular Formula: C24H22N2O5

Molecular Weight: 418.449

* For research use only. Not for human or veterinary use.

4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one - 636991-74-7

Specification

CAS No. 636991-74-7
Molecular Formula C24H22N2O5
Molecular Weight 418.449
IUPAC Name 3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-yloxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C24H22N2O5/c1-15(2)31-18-9-7-17(8-10-18)21-20(22(27)19-6-4-12-30-19)23(28)24(29)26(21)14-16-5-3-11-25-13-16/h3-13,15,21,28H,14H2,1-2H3
Standard InChI Key NFPJVFULVVBNGA-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4

Introduction

Chemical Identification and Structural Features

Basic Chemical Properties

The compound is defined by the molecular formula C₂₄H₂₂N₂O₅ and a molecular weight of 418.449 g/mol. Key identifiers include:

PropertyValue
CAS Number636991-74-7
IUPAC Name3-(Furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-yloxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one
SMILESCC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4
InChI KeyNFPJVFULVVBNGA-UHFFFAOYSA-N

The structure integrates a pyrrol-2-one core with substituents that enhance its electronic and steric profiles, critical for biological interactions .

Structural Analysis

The lactam ring (pyrrol-2-one) provides a rigid scaffold, while the 4-isopropoxyphenyl group contributes hydrophobicity, potentially enhancing membrane permeability. The furan-2-carbonyl moiety introduces electrophilic character, facilitating interactions with nucleophilic residues in enzyme active sites. The pyridin-3-ylmethyl side chain may participate in π-π stacking or hydrogen bonding, as observed in analogous compounds .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

  • Cyclocondensation: Formation of the pyrrolone core using tetronic acid derivatives .

  • Friedel-Crafts Acylation: Introduction of the furan-2-carbonyl group under acidic conditions.

  • N-Alkylation: Attachment of the pyridin-3-ylmethyl group using alkyl halides or Mitsunobu conditions .

  • O-Isopropylation: Etherification of the hydroxyphenyl intermediate with isopropyl bromide .

A representative protocol yields the product in 72–85% purity, confirmed via HPLC.

Analytical Characterization

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 8.51 (pyridine-H), 7.82 (furan-H), and 1.32 (isopropyl-CH₃).

  • Mass Spectrometry: ESI-MS m/z 419.2 [M+H]⁺ .

  • X-ray Crystallography: Limited data exist, but analogous structures show planar lactam rings with substituents in equatorial orientations .

Pharmacological Properties

Anticancer Activity

Inhibitory effects on HCT116 colon cancer cells were evaluated at concentrations ranging from 16 nM to 10 µM :

ConcentrationInhibition Rate (%)
10 µM-20.68
2 µM-25.15
400 nM1.50
80 nM-13.42
16 nM-15.58

The negative inhibition rates suggest complex dose-dependent behavior, possibly due to off-target effects at higher concentrations. The IC₅₀ value exceeds 10 µM, indicating moderate potency .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Furan-2-carbonyl: Removal reduces AChE inhibition by 60%, highlighting its role in substrate recognition .

  • 4-Isopropoxyphenyl: Replacing isopropoxy with methoxy decreases logP from 3.2 to 2.7, reducing blood-brain barrier penetration .

  • Pyridin-3-ylmethyl: Substitution with benzyl groups abolishes MAO-B inhibition, emphasizing the importance of nitrogen orientation .

Comparison with Analogues

CompoundTarget Activity (IC₅₀)Key Difference
CID 647552 (PubChem)AChE: 1.2 µM2-Phenylethyl side chain
CID 18593929 (PubChem)MAO-B: 4.8 µMPyridin-2-yl substitution
4-(4-Butoxyphenyl) derivativeCancer: IC₅₀ 74.28 nMPyrrolo[3,4-c]pyrazole core

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